molecular formula C13H16Cl2N2O2S2 B2931677 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868219-07-2

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2931677
CAS No.: 868219-07-2
M. Wt: 367.3
InChI Key: NMJDFIUUMQSGKV-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a dichlorophenyl group, a sulfanyl group, and an imidazole ring, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then subjected to cyclization under acidic conditions to yield the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted phenyl derivatives .

Scientific Research Applications

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The dichlorophenyl group and the imidazole ring play crucial roles in its binding affinity and specificity. The sulfanyl group may also participate in redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid
  • 2-[({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid

Uniqueness

Compared to similar compounds, 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of a sulfonyl group and an imidazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2S2/c1-2-7-21(18,19)17-6-5-16-13(17)20-9-10-3-4-11(14)8-12(10)15/h3-4,8H,2,5-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJDFIUUMQSGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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